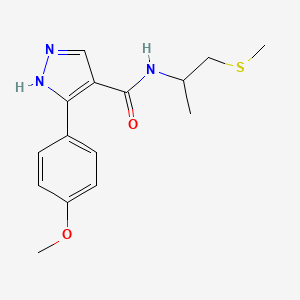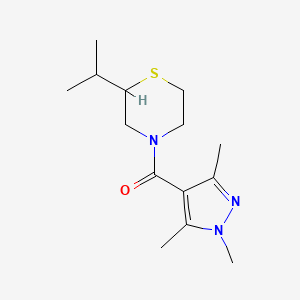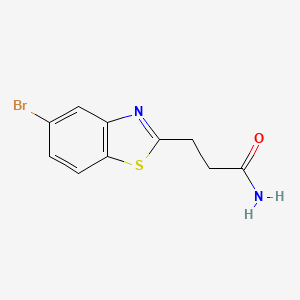
(3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone, also known as FTM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FTM belongs to the class of thiazepanes, which are heterocyclic compounds that contain a seven-membered ring with a nitrogen and sulfur atom.
Wirkmechanismus
The exact mechanism of action of (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to act on multiple targets in the body. In neurological disorders, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and cognition. In cancer, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival, including topoisomerase II and protein kinase C. In inflammation, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that produces inflammatory prostaglandins.
Biochemical and Physiological Effects:
(3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to have a variety of biochemical and physiological effects in the body. In animal models of Alzheimer's disease, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to improve cognitive function and to reduce levels of amyloid beta, a protein that forms plaques in the brain and is associated with Alzheimer's disease. In cancer, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. In inflammation, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to reduce inflammation and to alleviate pain in animal models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone is that it has shown potential therapeutic effects in a variety of areas, including neurological disorders, cancer, and inflammation. Another advantage is that (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone is relatively easy to synthesize and can be produced in large quantities. One limitation of (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that more research is needed to determine the safety and efficacy of (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone in humans.
Zukünftige Richtungen
There are several future directions for research on (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone. One direction is to further investigate its potential therapeutic applications in neurological disorders, cancer, and inflammation. Another direction is to optimize its therapeutic potential by identifying its exact mechanism of action and developing more potent derivatives. Additionally, more research is needed to determine the safety and efficacy of (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone in humans, including clinical trials.
Synthesemethoden
(3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone can be synthesized through a multistep process that involves the reaction of 3-fluoro-5-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,4-thiazepane to form (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been studied for its potential therapeutic applications in a variety of areas, including neurological disorders, cancer, and inflammation. In neurological disorders, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In cancer, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. In inflammation, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to reduce inflammation and to alleviate pain in animal models of arthritis.
Eigenschaften
IUPAC Name |
(3-fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNOS/c1-10-7-11(9-12(14)8-10)13(16)15-3-2-5-17-6-4-15/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVFFUIXMNBKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)N2CCCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)




![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)

![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)
![N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7591523.png)


